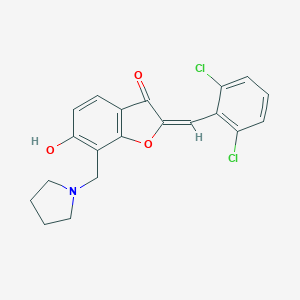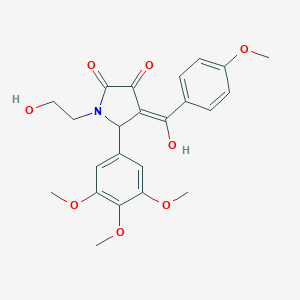![molecular formula C21H23N3O4 B264723 (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B264723.png)
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one, commonly known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. AG-1478 has been widely used in scientific research to investigate the role of EGFR in various biological processes.
Mecanismo De Acción
AG-1478 inhibits the activity of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, AG-1478 inhibits cell proliferation and induces apoptosis. In neuronal cells, AG-1478 has been shown to enhance synaptic plasticity and improve cognitive function. In vascular smooth muscle cells, AG-1478 inhibits cell proliferation and migration, which may have therapeutic benefits in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-1478 has several advantages for use in lab experiments. It is a highly specific inhibitor of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one, which allows for the selective inhibition of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one signaling pathways. It is also a small molecule inhibitor, which makes it easy to administer and allows for rapid uptake by cells.
However, there are also limitations to the use of AG-1478 in lab experiments. It has a relatively short half-life, which may limit its efficacy in long-term experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents for administration.
Direcciones Futuras
There are several future directions for the use of AG-1478 in scientific research. One potential direction is the development of more potent and selective (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors based on the structure of AG-1478. Another direction is the investigation of the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in other biological processes, such as inflammation and immune function. Additionally, AG-1478 could be used in combination with other targeted therapies to improve their efficacy in the treatment of cancer and other diseases.
Métodos De Síntesis
AG-1478 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
AG-1478 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, AG-1478 has been used to investigate the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in the development and progression of various types of cancer. It has also been used to test the efficacy of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one-targeted therapies in preclinical studies.
In neuroscience, AG-1478 has been used to study the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in neuronal development and plasticity. It has also been used to investigate the effects of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors on cognitive function in animal models.
In cardiovascular research, AG-1478 has been used to study the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in the regulation of vascular smooth muscle cell proliferation and migration. It has also been used to investigate the potential therapeutic benefits of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors in the treatment of cardiovascular diseases.
Propiedades
Nombre del producto |
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C21H23N3O4 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11H,5H2,1-4H3,(H3,22,23,24)/b20-15- |
Clave InChI |
HIUIRWJXSDSDHI-HKWRFOASSA-N |
SMILES isomérico |
CCOC1=CC(=O)/C(=C\2/C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)/C=C1 |
SMILES |
CCOC1=CC(=O)C(=C2C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)C=C1 |
SMILES canónico |
CCOC1=CC(=O)C(=C2C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264648.png)
![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264653.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(2-methylbenzyl)oxy]benzoyl}-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264657.png)
![methyl 4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264660.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264662.png)
![Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B264675.png)
![ethyl 4-{[4-hydroxy-2-(2-methoxyphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264676.png)
![2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B264683.png)

![1-Amino-4-(ethylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B264695.png)
![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B264710.png)
![5-ethyl-8-oxo-N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264716.png)
![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B264719.png)